3-phenyl-2-phenylmethanesulfonyloxaziridine
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Overview
Description
3-phenyl-2-phenylmethanesulfonyloxaziridine is an organic compound known for its utility in organic synthesis, particularly as an oxidizing agent. This compound is characterized by the presence of an oxaziridine ring, which is a three-membered ring containing nitrogen and oxygen atoms. The phenyl and phenylmethanesulfonyl groups attached to the oxaziridine ring contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-phenyl-2-phenylmethanesulfonyloxaziridine can be synthesized through the oxidation of the corresponding imine with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure the stability of the oxaziridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The choice of oxidizing agents and solvents, as well as reaction conditions, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2-phenylmethanesulfonyloxaziridine is primarily known for its role in oxidation reactions. It can undergo:
Substitution: It can participate in substitution reactions where the oxaziridine ring opens to form new compounds.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid (m-CPBA) is commonly used for the synthesis of this compound.
Solvents: Dichloromethane is often used as the solvent for these reactions.
Conditions: Reactions are typically carried out at low temperatures to maintain the stability of the oxaziridine ring.
Major Products Formed
Scientific Research Applications
3-phenyl-2-phenylmethanesulfonyloxaziridine has several applications in scientific research:
Organic Synthesis: It is widely used as an oxidizing agent in the synthesis of various organic compounds.
Medicinal Chemistry: Its ability to introduce hydroxyl groups into molecules makes it valuable in the synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of advanced materials with specific functional groups.
Biological Studies: Its reactivity is exploited in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-phenyl-2-phenylmethanesulfonyloxaziridine involves the transfer of an oxygen atom to the substrate. This process typically occurs through the formation of a transition state where the oxygen atom is partially bonded to both the oxaziridine and the substrate. The molecular targets are usually carbonyl compounds, which are converted to their corresponding α-hydroxy derivatives.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-2-methanesulfonyloxaziridine: Similar in structure but lacks the additional phenyl group.
3-phenyl-2-propene compounds: Such as cinnamaldehyde, cinnamyl alcohol, β-methylstyrene, and cinnamic acid.
Uniqueness
3-phenyl-2-phenylmethanesulfonyloxaziridine is unique due to its dual phenyl groups, which enhance its stability and reactivity compared to other oxaziridines. This makes it particularly effective in oxidation reactions, providing high yields and selectivity.
Properties
CAS No. |
73845-00-8 |
---|---|
Molecular Formula |
C14H13NO3S |
Molecular Weight |
275.3 |
Purity |
95 |
Origin of Product |
United States |
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